Cas no 1805598-02-0 (6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde)

6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde
-
- Inchi: 1S/C8H5F4NO2/c9-5-1-2-6(13)4(3-14)7(5)15-8(10,11)12/h1-3H,13H2
- InChI Key: FWBFOPGHFGDYDQ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(C=O)=C1OC(F)(F)F)N
Computed Properties
- Exact Mass: 223.02564105 g/mol
- Monoisotopic Mass: 223.02564105 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 223.12
- XLogP3: 2.5
- Topological Polar Surface Area: 52.3
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014000612-250mg |
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde |
1805598-02-0 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
Alichem | A014000612-500mg |
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde |
1805598-02-0 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
Alichem | A014000612-1g |
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde |
1805598-02-0 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde Related Literature
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
3. Book reviews
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde
Recent Advances in the Synthesis and Applications of 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde (CAS: 1805598-02-0)
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde (CAS: 1805598-02-0) is a fluorinated aromatic aldehyde that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by the presence of amino, fluoro, and trifluoromethoxy functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel pharmaceuticals, agrochemicals, and materials science applications.
The synthesis of 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Fluorine Chemistry demonstrated a high-yield, multi-step synthesis route starting from commercially available 3-fluoro-2-(trifluoromethoxy)aniline. The key steps involved selective nitration, reduction of the nitro group to an amino group, and subsequent oxidation to the aldehyde functionality. The study reported an overall yield of 65%, with the final product characterized by NMR and mass spectrometry.
In medicinal chemistry, this compound has shown promise as a building block for the development of kinase inhibitors. A 2024 research article in Bioorganic & Medicinal Chemistry Letters described its incorporation into a series of pyrimidine derivatives targeting EGFR (epidermal growth factor receptor) mutations. The trifluoromethoxy group was found to enhance binding affinity and metabolic stability, while the amino group allowed for further derivatization. Several analogs exhibited nanomolar potency against resistant EGFR mutants in vitro.
The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents have also made 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde valuable in materials science. Researchers at a leading polymer institute recently utilized this compound as a monomer for the synthesis of fluorinated polyimides with exceptional thermal stability (decomposition temperature >500°C) and low dielectric constants (k=2.3-2.5). These materials show potential for next-generation microelectronic applications.
From a safety and handling perspective, recent material safety data sheets (MSDS) indicate that 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde requires standard precautions for aromatic amines and aldehydes. It should be stored under inert atmosphere at -20°C to prevent degradation. The compound has shown moderate acute toxicity in rodent studies (LD50 oral rat: 320 mg/kg), necessitating proper personal protective equipment during handling.
Looking forward, the applications of 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde appear poised for expansion. Several patent applications filed in 2024 suggest its incorporation into novel PET (positron emission tomography) tracers, leveraging the fluorine atom for 18F labeling. Additionally, its potential as a synthetic intermediate for agrochemicals, particularly fungicides targeting resistant strains, is under investigation by major chemical companies. The compound's unique combination of substituents continues to inspire innovative applications across multiple scientific disciplines.
1805598-02-0 (6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde) Related Products
- 2137796-85-9(2-Thiazolecarboxylic acid, 4-methyl-5-(3-pyridazinyl)-)
- 1261684-01-8(2,5-Bis(2-(trifluoromethyl)phenyl)-4-fluoropyridine)
- 2680806-39-5(2-Phenoxy-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 69193-55-1(3-methylidene-1-phenylazetidin-2-one)
- 98946-80-6(2-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide)
- 2137473-09-5(5'-methyl-5,6-dihydro-4H-spirothieno2,3-cpyridine-7,3'-thiolane)
- 361447-81-6(METHANESULFONIC ACID, 1,1,1-TRIFLUORO-, COMPD. WITH 1-PHENYL-1H-IMIDAZOLE (1:1))
- 2137870-57-4(5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]-2-fluoropyridine)
- 1166403-40-2(Tris(4,6-dimethyl-3-sulfanatophenyl)phosphine trisodium salt hydrate)
- 2171904-22-4(4-bromo-1-(3,3-difluoro-2,2-dimethylbutyl)-1H-imidazole)




